molecular formula C10H10ClN3O B8541653 NSC 301162 CAS No. 52382-35-1

NSC 301162

Cat. No.: B8541653
CAS No.: 52382-35-1
M. Wt: 223.66 g/mol
InChI Key: GFFCOFCTSAQESZ-UHFFFAOYSA-N
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Description

NSC 301162 is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids

Properties

CAS No.

52382-35-1

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-phenoxypyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8;/h1-7H,(H2,11,12,13);1H

InChI Key

GFFCOFCTSAQESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CN=C2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Database Search Limitations

The search results include databases like PubChem and PMC , but no entries for NSC 301162 were found. PubChem typically lists compounds by their NSC identifiers if they are cataloged, but this compound appears absent from the provided data.

Specialized Literature Review

The research articles provided ( , , , ) focus on broad topics such as:

  • Catalyst restructuring during nitrate reduction

  • Quantum mechanical modeling of reaction dynamics

  • Ultracold chemical reactions

  • High-throughput reaction analysis

None address this compound or its analogs.

Recommendations for Further Research

To investigate this compound’s chemical reactions, consider:

  • PubMed/PMC Advanced Search : Use the NSC identifier to locate peer-reviewed studies.

  • NCI DTP Database : The National Cancer Institute’s Developmental Therapeutics Program catalogs NSC compounds and their biological/chemical data.

  • Reaxys or SciFinder : These platforms provide reaction data for rare or experimental compounds.

Potential Reasons for Data Absence

  • Confidentiality : NSC compounds are often experimental and may be under proprietary restrictions.

  • Obscurity : If this compound is a newer or lesser-studied compound, reactions may not yet be published.

For authoritative results, consult specialized chemical databases or directly contact the National Cancer Institute’s compound repository.

Scientific Research Applications

NSC 301162 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 301162 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Amino-5-phenyl pyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.

    4-Amino-6-phenoxy pyrimidine: Similar but with the phenoxy group at a different position.

    5-Phenoxy-2,4-diaminopyrimidine: Contains two amino groups and a phenoxy group.

Uniqueness: NSC 301162 is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Q & A

Basic: How can researchers formulate a focused research question for studying NSC 301162?

Methodological Answer: Begin by aligning your inquiry with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome). For this compound, specify its biological target (e.g., enzyme inhibition) and contextualize it within existing literature gaps. Example: "Does this compound modulate [specific pathway] in [cell type] compared to [existing compound], and what are the downstream effects on [disease biomarker]?" Use systematic literature reviews to refine the scope and avoid overgeneralization .

Basic: What are best practices for conducting a literature review on this compound?

Methodological Answer:
Adopt a systematic search strategy across databases (PubMed, SciFinder) using controlled vocabulary (MeSH terms, CAS registry numbers). Prioritize peer-reviewed studies and exclude non-reliable sources (e.g., ). Tools like PRISMA flow diagrams can track screening processes. Document conflicting findings (e.g., efficacy in vitro vs. in vivo) and synthesize trends using tables:

Study TypeThis compound ConcentrationObserved EffectConfounding Factors
In vitro10 µM80% inhibitionSerum interference
In vivo50 mg/kgNo significant changeMetabolic clearance

Advanced: How to design a robust experimental protocol to assess this compound's mechanism of action?

Methodological Answer:
Incorporate multidisciplinary controls :

  • Positive/Negative Controls : Use known agonists/antagonists for the target pathway.
  • Dose-Response Curves : Test this compound across a logarithmic range (e.g., 1 nM–100 µM) to identify EC50/IC50.
  • Time-Course Analysis : Monitor acute vs. chronic exposure effects.
  • Orthogonal Assays : Validate findings via qPCR (gene expression), Western blot (protein levels), and metabolomics.

For reproducibility, pre-register protocols on platforms like Open Science Framework and detail statistical power calculations (e.g., ≥80% power with α=0.05) .

Advanced: How to resolve contradictions between in vitro and in vivo data for this compound?

Methodological Answer:
Apply root-cause analysis :

Pharmacokinetic Factors : Assess bioavailability, half-life, and metabolite activity via LC-MS.

Model Limitations : Compare cell lines (e.g., immortalized vs. primary cells) and animal models (e.g., knockout mice).

Data Normalization : Use internal standards (e.g., housekeeping genes) to control for technical variability.

Meta-Analysis : Pool datasets from independent studies to identify consensus trends.

Example workflow:

  • Replicate in vitro experiments under physiological conditions (e.g., hypoxia).
  • Conduct in vivo imaging (e.g., PET scans) to verify target engagement.

Advanced: What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:
Use non-linear regression models (e.g., Hill equation) to fit dose-response data. For multi-parametric comparisons (e.g., efficacy vs. toxicity), apply ANOVA with post-hoc Tukey tests. Address outliers via Grubbs' test or robust statistics (e.g., median absolute deviation). Visualize results with:

  • 3D Surface Plots : Correlate concentration, exposure time, and effect size.
  • Heatmaps : Cluster responses across cell types or pathways.

Software tools: GraphPad Prism, R (drc package) .

Basic: How to ensure ethical compliance when researching this compound in preclinical models?

Methodological Answer:
Follow 3R principles (Replacement, Reduction, Refinement):

  • Replacement : Use computational models (e.g., molecular docking) before animal studies.
  • Reduction : Optimize sample size via power analysis.
  • Refinement : Minimize distress through humane endpoints (e.g., tumor size limits).

Obtain approval from institutional animal care committees (IACUC) and document compliance with ARRIVE guidelines .

Advanced: How to integrate multi-omics data to elucidate this compound's polypharmacology?

Methodological Answer:
Combine transcriptomics, proteomics, and metabolomics using pathway enrichment tools (DAVID, MetaboAnalyst). Apply machine learning (e.g., random forests) to identify predictive biomarkers. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing. Example workflow:

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : SILAC labeling to quantify protein abundance changes.

Network Analysis : Build interaction maps (Cytoscape) to pinpoint hub nodes.

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